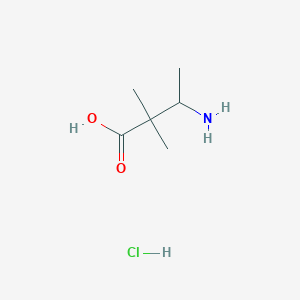

3-Amino-2,2-dimethylbutanoic acid hydrochloride

Beschreibung

3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS 180181-84-4) is a branched-chain amino acid derivative featuring a butanoic acid backbone substituted with an amino group at position 3 and two methyl groups at position 2. This compound is primarily used as an intermediate in pharmaceutical synthesis and biochemical research.

Eigenschaften

IUPAC Name |

3-amino-2,2-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(7)6(2,3)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKVARDDUIKLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylbutanoic acid hydrochloride typically involves multiple steps. One common method is the reaction of the corresponding dimethylhexanoate with aminobutanol, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2,2-dimethylbutanoic acid hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often employing automated systems to monitor and control reaction parameters. The final product is typically purified through crystallization or other separation techniques to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,2-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,2-dimethylbutanoic acid hydrochloride exhibits several biological activities:

- Amino Acid Behavior : Functions as a building block in peptide synthesis and is crucial for studying amino acid interactions.

- Pharmacodynamics : Interacts with various biological molecules, influencing the pharmacodynamics and pharmacokinetics of amino acid derivatives.

Applications in Research

The compound has notable applications in several research areas:

- Peptide Synthesis : Acts as a versatile building block for synthesizing peptides.

- Biochemical Studies : Investigated for enzyme activity and protein interactions.

- Pharmaceutical Development : Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Case Studies

Several studies have documented the biological effects and applications of this compound:

-

Peptide Interaction Studies : Research demonstrated that this compound significantly influences peptide bond formation and stability.

- Example: A study showed that incorporating this amino acid into peptides enhanced their stability against enzymatic degradation.

-

Pharmacological Evaluations : In vivo studies indicated potential applications in treating metabolic disorders due to its ability to modulate enzyme activity related to amino acid metabolism.

- Example: An investigation revealed that administration of this compound improved metabolic profiles in animal models of obesity.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 3-amino-2,2-dimethylbutanoic acid hydrochloride, differing in functional groups, substitution patterns, or stereochemistry:

Methyl 3-Amino-2,2,3-trimethylbutanoate Hydrochloride

- CAS: Not explicitly listed (referenced in Example 1 of ).

- Structure : Features a methyl ester group and an additional methyl group at position 3.

- Trimethyl substitution introduces greater steric bulk, which may reduce enzymatic degradation but also limit solubility.

- Synthesis : Produced via hydrolysis of 3,3,4,4-tetramethylazetidine-2-one with hydrochloric acid, yielding 61% of the ester hydrochloride and 29% of the corresponding acid hydrochloride .

(S)-Ethyl 2-Amino-3,3-dimethylbutanoate Hydrochloride

- CAS : 144054-74-0

- Structure : Ethyl ester derivative with stereospecific (S)-configuration at position 2.

- Key Differences :

- Molecular Weight: 195.69 g/mol, lower than the target compound (C₆H₁₄ClNO₂, ~183.6 g/mol) .

tert-Butyl 3-Amino-2,2-dimethylpropanoate Hydrochloride

- CAS : 1443981-80-3

- Structure: Propanoate backbone with a tert-butyl ester and dimethyl groups.

- Key Differences: The tert-butyl group enhances steric protection, improving stability against hydrolysis. Smaller backbone (propanoate vs. butanoate) may reduce conformational flexibility .

Cyclobutanecarboxylic Acid, 3-Amino-2,2-dimethyl-, Methyl Ester Hydrochloride

- CAS : 1392804-34-0

- Structure : Cyclobutane ring replaces the linear carbon chain.

- Enhanced rigidity may make it suitable as a constrained building block in peptidomimetics .

Comparative Data Table

Biologische Aktivität

3-Amino-2,2-dimethylbutanoic acid hydrochloride (commonly referred to as ADMA) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H13NO2

- Molecular Weight : 115.17 g/mol

- CAS Number : 10558660

- Structure : The compound features a branched amino acid structure with two methyl groups on the second carbon.

3-Amino-2,2-dimethylbutanoic acid hydrochloride is primarily known for its role as an inhibitor of nitric oxide synthase (NOS), which leads to increased levels of asymmetric dimethylarginine (ADMA) in the body. This compound is involved in various biological pathways:

- Nitric Oxide Regulation : By inhibiting NOS, it affects vascular function and blood flow, potentially influencing conditions such as hypertension and atherosclerosis.

- Cell Proliferation and Apoptosis : Research indicates that ADMA may influence cell cycle regulation and apoptosis in various cell types, including cancer cells.

Biological Activity Overview

The biological activities of 3-Amino-2,2-dimethylbutanoic acid hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Vasodilation | Inhibits NOS leading to altered nitric oxide levels, affecting vascular tone. |

| Antitumor Effects | Exhibits cytotoxicity against certain cancer cell lines through apoptosis. |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially reducing chronic inflammation. |

| Neuroprotective Properties | May protect neuronal cells from oxidative stress and apoptosis. |

Case Studies and Research Findings

- Vascular Health : A study published in the Journal of Medicinal Chemistry demonstrated that ADMA levels are correlated with endothelial dysfunction in patients with cardiovascular diseases. The administration of 3-Amino-2,2-dimethylbutanoic acid hydrochloride showed promise in restoring endothelial function by modulating nitric oxide availability .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. For instance, one study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and subsequent apoptosis through mitochondrial pathways .

- Neuroprotection : Research has indicated that 3-Amino-2,2-dimethylbutanoic acid hydrochloride may exert protective effects on neurons by reducing oxidative stress markers. This was particularly noted in models of neurodegenerative diseases where oxidative damage plays a critical role .

Future Directions

Research into the biological activity of 3-Amino-2,2-dimethylbutanoic acid hydrochloride is still evolving. Future studies should focus on:

- Clinical Trials : To evaluate the efficacy and safety of this compound in human subjects suffering from cardiovascular diseases or cancers.

- Mechanistic Studies : Further elucidating the specific pathways influenced by ADMA could lead to targeted therapies for related diseases.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2,2-dimethylbutanoic acid hydrochloride, and how can side reactions be minimized?

Methodological Answer:

- Route Optimization : Use Boc (tert-butoxycarbonyl) protection for the amino group during synthesis to prevent unwanted nucleophilic side reactions. Deprotection with hydrochloric acid in dioxane (e.g., 4 M HCl/dioxane) at room temperature achieves high yields (100% in one example) while preserving stereochemistry .

- Side Reaction Mitigation : Monitor reaction progress via TLC or HPLC to detect intermediates. For example, in analogous syntheses, coupling reagents like HATU or EDC are used to activate carboxyl groups, reducing racemization risks .

Q. How can the purity and structural integrity of 3-amino-2,2-dimethylbutanoic acid hydrochloride be validated?

Methodological Answer:

Q. What solvent systems are suitable for recrystallizing 3-amino-2,2-dimethylbutanoic acid hydrochloride?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) or acetonitrile for high-purity crystals. Analogous hydrochloride salts (e.g., ethyl 6-aminohexanoate HCl) show improved solubility in polar aprotic solvents like DMF, but ethanol avoids thermal degradation .

- Crystallization Monitoring : Track crystal growth via polarized light microscopy to optimize particle size distribution .

Advanced Research Questions

Q. How can stereochemical purity be maintained during the synthesis of chiral derivatives of 3-amino-2,2-dimethylbutanoic acid hydrochloride?

Methodological Answer:

- Chiral Control : Start with enantiomerically pure precursors (e.g., L-alanine derivatives) and employ asymmetric catalysis. For example, (S)-configured amino acids are preserved using Boc-protection and low-temperature deprotection (-20°C) to prevent racemization .

- Characterization : Use chiral HPLC with a Crownpak CR-I column and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Data Harmonization :

- In Vitro vs. In Vivo : Compare activity across cell lines (e.g., HEK293 vs. CHO) to assess membrane permeability differences. For example, methyl ester prodrugs improve bioavailability in analogous compounds .

- Batch Variability : Implement QC protocols (e.g., Karl Fischer titration for water content) to eliminate hygroscopicity-induced discrepancies .

Q. How does the hydrochloride salt form influence stability under physiological conditions?

Methodological Answer:

- Stability Studies :

Q. What computational models predict the binding affinity of 3-amino-2,2-dimethylbutanoic acid hydrochloride to biological targets?

Methodological Answer:

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4EY7 for aminotransferases) to simulate interactions. Methyl groups at C2 may sterically hinder binding in some conformations .

- MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.